2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone structure elucidation
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone structure elucidation
An In-depth Technical Guide: Structure Elucidation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone
Introduction: The Imperative of Structural Certainty
In the landscape of modern drug discovery and development, the piperazine moiety stands out as a "privileged scaffold."[1] Its unique conformational flexibility and tunable basicity make it a cornerstone in the design of therapeutic agents targeting a wide array of biological systems, from the central nervous system to infectious diseases.[1][2] 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone (C₇H₁₅N₃O) is a representative of this critical class of molecules. Its unambiguous structural characterization is not merely an academic exercise; it is a foundational requirement for ensuring the safety, efficacy, and quality of any potential pharmaceutical product.
Compound Profile: Physicochemical Characteristics
Before embarking on spectroscopic analysis, a foundational understanding of the target molecule's basic properties is essential. These data provide the initial parameters for method development and data interpretation.
| Property | Value | Source |
| Chemical Name | 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone | - |
| Molecular Formula | C₇H₁₅N₃O | [6] |
| Molecular Weight | 157.22 g/mol | [6] |
| CAS Number | 359821-43-5 | [6] |
| Form (Dihydrochloride) | Solid | [7] |
| Melting Point (Dihydrochloride) | 274 °C | [7][8][9] |
| Boiling Point (Free Base, est.) | 285.6 °C at 760 mmHg | [8][9] |
Part 1: The Carbon-Hydrogen Framework via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the cornerstone of small molecule structure elucidation. It provides an atomic-level map of the molecule's carbon-hydrogen framework. By analyzing the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR), we can piece together the molecular puzzle with unparalleled detail. For a molecule with distinct aliphatic regions like this one, NMR is indispensable for confirming the integrity of the ethanone linker, the piperazine ring, and the N-methyl group.
Experimental Protocol: NMR Analysis
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Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals (like -NH₂) which are readily observed.
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Instrument Setup:
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Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving adequate signal dispersion.
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Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. For unambiguous assignments, 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
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-
Data Acquisition:
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¹H NMR: Acquire data with sufficient scans to achieve a high signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
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¹³C NMR: Acquire data using proton decoupling to produce sharp singlets for each unique carbon. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.
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2D NMR (COSY/HSQC): Use standard pulse programs. COSY will reveal proton-proton coupling networks, while HSQC will correlate each proton directly to its attached carbon.
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Data Interpretation & Expected Results
The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's structure.
Caption: Workflow for Mass Spectrometry analysis.
Expected Mass Spectral Data (ESI+):
| m/z Value (Expected) | Ion | Interpretation |
| 158.13 | [M+H]⁺ | Molecular Ion Peak. Protonated parent molecule (C₇H₁₆N₃O⁺). Confirms the molecular weight. |
| 114.10 | [M-C₂H₃NO+H]⁺ | Loss of the aminoethanone moiety, resulting in the protonated N-methylpiperazine fragment. |
| 100.11 | [M-C₂H₅N₂O+H]⁺ | Cleavage of the piperazine ring. |
| 58.07 | [C₃H₈N]⁺ | A common fragment from N-methylpiperazine cleavage. |
| 44.05 | [C₂H₆N]⁺ | Fragment corresponding to the ethylamine side chain. |
Part 3: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale: While NMR and MS define the molecular structure and mass, Infrared (IR) spectroscopy provides rapid and definitive confirmation of the functional groups present. [10]Its value lies in its ability to quickly verify the presence of key bonds, such as the N-H of the amine and the C=O of the amide, which are fundamental to the molecule's identity.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: If the sample is a solid, it can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a small amount of sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
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Instrument Setup: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition: A background spectrum (of air or the empty ATR crystal) is collected first. The sample spectrum is then collected and ratioed against the background to produce the final absorbance/transmittance spectrum.
Data Interpretation & Expected Results
The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations.
Caption: Workflow for Infrared Spectroscopy analysis.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) |
| 2950-2800 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1680-1640 | C=O Stretch | Amide (tertiary) |
| 1470-1430 | C-H Bend | Aliphatic (CH₂, CH₃) |
| 1250-1020 | C-N Stretch | Amine/Amide |
Part 4: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Structure elucidation is incomplete without an assessment of purity. HPLC is the gold standard for separating a target compound from synthesis-related impurities or degradation products. [11]A validated HPLC method ensures that the spectra obtained from other techniques are representative of the main compound and not confounded by significant impurities. This is a cornerstone of regulatory compliance and quality control. [12][13]
Experimental Protocol: HPLC
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Method Development:
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.
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Mobile Phase: A gradient elution is typically employed for impurity profiling. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. A gradient from 5% to 95% B over 20-30 minutes can be used to separate compounds of varying polarity.
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Detector: UV detector set at a wavelength where the analyte absorbs (e.g., ~210 nm, due to the amide chromophore).
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-
Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.
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Data Acquisition: Inject the sample and record the chromatogram. The area percentage of the main peak relative to the total area of all peaks is used to calculate purity.
Caption: Workflow for HPLC purity analysis.
Synthesis of Evidence: The Self-Validating Conclusion
Caption: Convergence of analytical evidence for structure confirmation.
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NMR establishes the precise arrangement of protons and carbons, confirming the ethanone linker, the 4-methylpiperazine ring, and the primary amine.
-
Mass Spectrometry confirms the molecular weight (157.22 g/mol ) via the [M+H]⁺ ion at m/z 158.13 and provides fragmentation data consistent with the proposed structure.
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IR Spectroscopy provides unambiguous evidence for the presence of the key amine (N-H stretch) and amide (C=O stretch) functional groups.
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HPLC confirms the sample's high purity, ensuring that the spectroscopic data is representative of the target molecule.
Conclusion
The structure elucidation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is achieved through a systematic and multi-technique analytical approach. By integrating the detailed framework information from NMR, the molecular weight and fragmentation from MS, the functional group confirmation from IR, and the purity assessment from HPLC, we build a comprehensive and self-validating data package. This rigorous methodology is fundamental to ensuring scientific integrity, meeting regulatory expectations, and enabling the confident progression of piperazine-based compounds in the drug development pipeline.
References
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